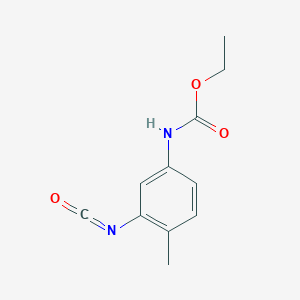
Ethyl (3-isocyanato-4-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-isocyanato-4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further substituted with a methyl group and an ethyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (3-isocyanato-4-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-isocyanato-4-methylphenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of phosgene as a reagent. The process includes the reaction of 3-isocyanato-4-methylphenylamine with phosgene, followed by the addition of ethanol to form the carbamate. This method requires stringent safety measures due to the hazardous nature of phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3-isocyanato-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to produce carbon dioxide and the corresponding amine.
Polymerization: Can participate in polymerization reactions to form polyurethanes when reacted with diols.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization with diols.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-isocyanato-4-methylphenyl)carbamate has several applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Agriculture: Explored for its antifungal properties and potential use in developing fungicides.
Wirkmechanismus
The mechanism of action of ethyl (3-isocyanato-4-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and ureas, which are key components in various applications .
Vergleich Mit ähnlichen Verbindungen
Ethyl (3-isocyanato-4-methylphenyl)carbamate can be compared with other isocyanate-containing compounds:
Phenyl Isocyanate: Similar in structure but lacks the carbamate moiety, making it less versatile in polymer applications.
Methyl Isocyanate: Known for its use in the production of pesticides but is more hazardous due to its volatility.
Toluene Diisocyanate: Widely used in the production of polyurethanes but differs in having two isocyanate groups, leading to different polymer properties.
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it suitable for a range of applications.
Eigenschaften
CAS-Nummer |
62881-00-9 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
ethyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-5-4-8(2)10(6-9)12-7-14/h4-6H,3H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
SZWCWCPFYUULKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
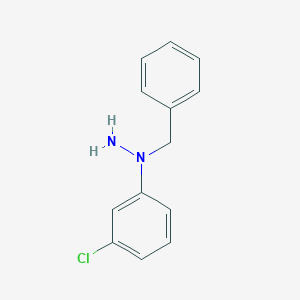

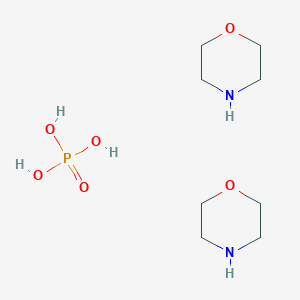
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)
![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
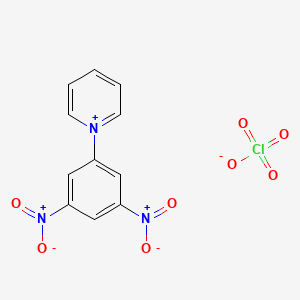
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)


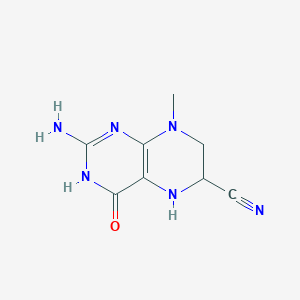

![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
